

Tris-hydroxymethyl-methyl-ammonium buffer preparation protocol

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Compound of Interest

Compound Name: *Tris-hydroxymethyl-methyl-ammonium*

Cat. No.: *B8782720*

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Application Notes and Protocols: Preparation of Tris Buffer

Introduction

Tris(hydroxymethyl)aminomethane, commonly known as Tris or THAM, is an organic compound widely used in biochemistry and molecular biology as a buffering agent.^{[1][2]} Due to its pKa of approximately 8.1 at 25°C, it is particularly effective at maintaining a stable pH in the range of 7.0 to 9.0, which is suitable for a majority of biological processes.^{[1][3]} Tris buffers are essential for a variety of applications, including electrophoresis, chromatography, Western blotting, and enzyme assays.^{[2][4]} This document provides detailed protocols and application notes for the preparation and use of **Tris-hydroxymethyl-methyl-ammonium** (Tris) buffer for researchers, scientists, and drug development professionals.

Data Presentation: Properties of Tris Base

Summarized below are the key chemical and physical properties of Tris base. This information is critical for accurate buffer preparation.

Property	Value	Reference
Full Chemical Name	Tris(hydroxymethyl)aminomethane	[1][2]
Molecular Formula	C ₄ H ₁₁ NO ₃	[5]
Molecular Weight	121.14 g/mol	[3][5]
pKa (at 25°C)	~8.1	[1][3]
Effective Buffering pH Range	7.0 - 9.0	[1][6]
Appearance	White crystalline powder	[1]

Application Notes: Key Considerations for Tris Buffer Usage

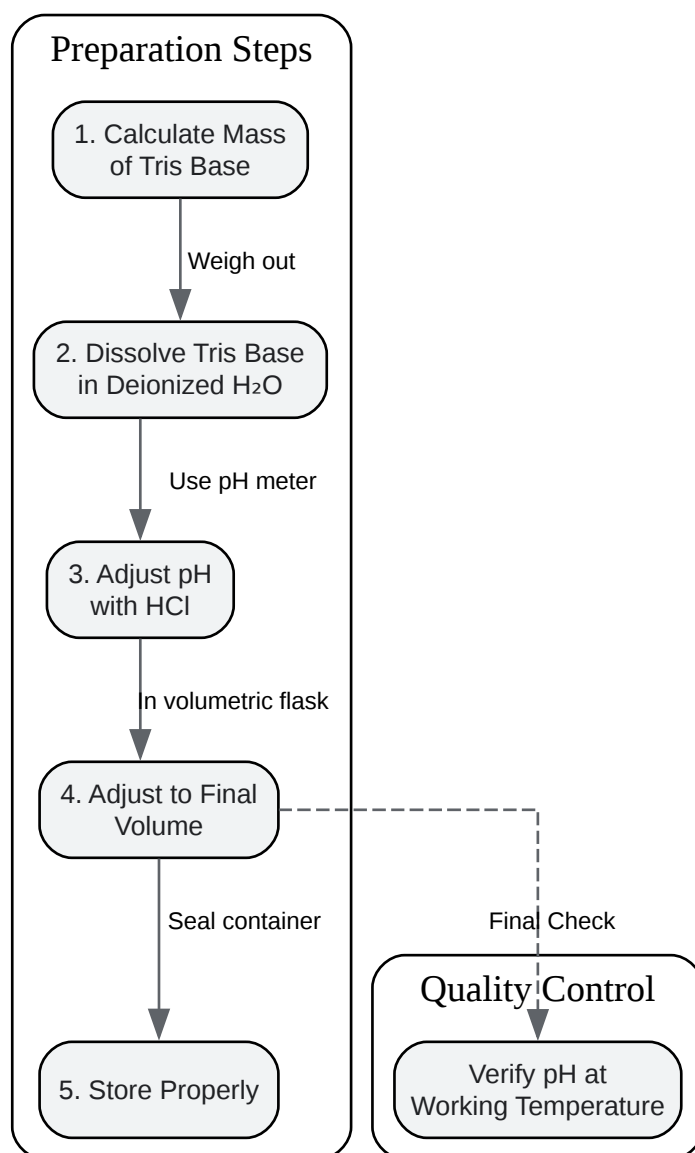
Proper preparation and use of Tris buffer are crucial for experimental reproducibility. The following points should be carefully considered.

- **Temperature Dependence of pH:** The pKa of Tris is highly sensitive to temperature. The pH of a Tris buffer solution decreases by approximately 0.028-0.031 pH units for every 1°C increase in temperature.[7][8] Therefore, it is imperative to adjust the final pH of the buffer at the temperature at which it will be used.[8][9] For example, a buffer adjusted to pH 7.7 at 4°C will have a pH of approximately 6.9 at 37°C.[2]
- **pH Electrode Compatibility:** Tris can form a precipitate with the silver chloride found in some single-junction silver/silver chloride (Ag/AgCl) pH electrodes, which can clog the junction.[9] It is recommended to use double-junction electrodes or electrodes specifically designed for use with Tris solutions to ensure accurate pH measurements.[9]
- **Potential for Biological Interactions:** Tris is not an inert buffer. It can participate in various biological reactions. It is known to inhibit certain enzymes and can chelate metal ions.[5][9] Its suitability must be confirmed for specific biochemical assays. For instance, Tris buffer is not recommended for use with the bicinchoninic acid (BCA) protein assay.[5]

- **CO₂ Absorption:** Tris buffer solutions can absorb carbon dioxide from the atmosphere, which can lead to a shift in pH. Prepared buffer solutions should be kept in tightly sealed containers to minimize this effect.[\[5\]](#)
- **Storage:** Tris buffer solutions are generally stable. For short-term storage, they can be kept at 4°C for at least two weeks.[\[2\]](#) For long-term storage, sterile filtration through a 0.22 µm filter and storage at room temperature is recommended.

Experimental Workflow

The general workflow for preparing a Tris buffer involves calculating the required mass of Tris base, dissolving it in deionized water, adjusting the pH with a strong acid (typically HCl), and bringing the solution to the final desired volume.



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Caption: General workflow for Tris buffer preparation.

Experimental Protocols

Two common methods for preparing a 1 M Tris-HCl stock solution are provided below.

Protocol 1: Preparation of 1 M Tris-HCl Stock Solution (pH 8.0)

This method involves dissolving Tris base and titrating with hydrochloric acid to the desired pH.

Materials:

- Tris(hydroxymethyl)aminomethane (Tris base), MW = 121.14 g/mol
- Concentrated Hydrochloric Acid (HCl)
- Deionized Water (dH₂O)
- Calibrated pH meter
- Stir plate and magnetic stir bar
- Beaker and volumetric flask (1 L)

Procedure:

- Weigh out 121.14 g of Tris base and add it to a beaker containing approximately 800 mL of deionized water.^[8]
- Place the beaker on a magnetic stir plate and add a stir bar. Stir until the Tris base is completely dissolved.
- Place the calibrated pH probe into the solution.
- Slowly add concentrated HCl to the solution while monitoring the pH.^[2] Be cautious as the addition of acid is an exothermic reaction that can heat the solution and affect the pH reading.^[2]
- Continue adding HCl until the pH meter reads 8.0.
- Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.
- Add deionized water to bring the final volume to 1.0 L.
- Sterilize by autoclaving or filtering through a 0.22 µm filter if necessary. Store in a sealed container at room temperature.

Protocol 2: Preparation of 0.1 M Tris-HCl Buffer Using Stock Solutions

This method is useful for preparing working solutions of a specific pH without handling concentrated acids.

Materials:

- 1 M Tris base stock solution
- 1 M HCl stock solution
- Deionized Water (dH₂O)
- Calibrated pH meter

Procedure:

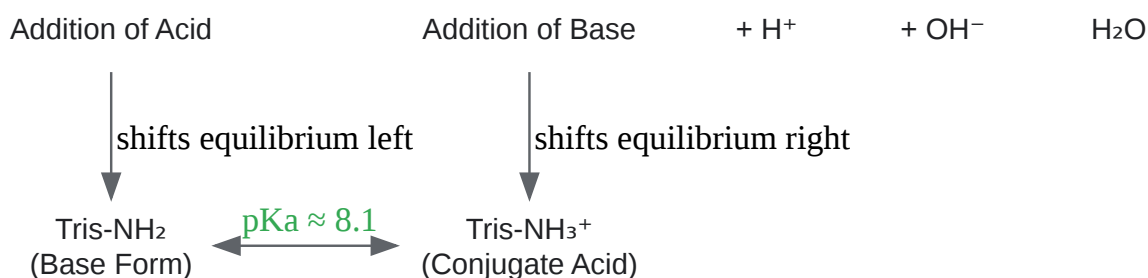
- To prepare 100 mL of 0.1 M Tris-HCl buffer, start with a volume of 0.1 M Tris base solution.
- Use the table below to determine the approximate volume of 0.1 M HCl needed to achieve the desired pH at 25°C.[\[8\]](#)
- Slowly add the indicated volume of 0.1 M HCl to 100 mL of 0.1 M Tris base while stirring.
- Verify the final pH with a calibrated pH meter at the intended working temperature and adjust as necessary.

Desired pH (at 25°C)	Volume of 0.1 M HCl to add to 100 mL of 0.1 M Tris Base (mL)
7.2	89.4
7.4	84.0
7.6	77.0
7.8	69.0
8.0	58.4
8.2	45.8
8.4	34.4
8.6	24.8
8.8	17.0

Data adapted from Fisher Scientific.[8]

Tris Buffer Equilibrium

Tris buffer functions by the equilibrium between its weak base form (Tris) and its conjugate acid (Tris-H⁺). The addition of H⁺ (from an acid like HCl) pushes the equilibrium to the left, while the addition of OH⁻ (from a base) pushes it to the right, thus resisting changes in pH.



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